2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both pyrrole and benzimidazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system . Another approach involves the condensation of N-Boc-L-alanine with 3-(1,3-dioxolan-2-yl)propanamine, followed by deacetalization and bicyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: Reacts with ozone to form products like cyanate, formamide, and formate.
Reduction: Specific reduction reactions are less documented but could involve standard reducing agents.
Substitution: Likely to undergo electrophilic substitution due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Ozone is a common reagent for oxidation reactions involving this compound.
Substitution: Electrophilic reagents can be used under mild conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action for 2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The pyrrole and benzimidazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: Known for its biological activities and used in various medicinal applications.
Imidazole: Widely used in pharmaceuticals for its antifungal and antibacterial properties.
Pyrazole: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole is unique due to the combination of pyrrole and benzimidazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and development .
Properties
CAS No. |
3878-20-4 |
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Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-7,12H,(H,13,14) |
InChI Key |
NJRDWEHPOGRYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CNC=C3 |
Origin of Product |
United States |
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